4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine
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Overview
Description
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy .
Preparation Methods
The synthesis of 4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine typically involves the reaction of 2-aminobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using halogenated reagents under basic conditions
Scientific Research Applications
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine include:
Erlotinib: Another quin
Properties
IUPAC Name |
4-[2-[(E)-2-phenylethenyl]quinazolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-6-16(7-3-1)10-11-19-21-18-9-5-4-8-17(18)20(22-19)23-12-14-24-15-13-23/h1-11H,12-15H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELZKZRKLDPFHR-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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